Rhapontigenin 3'-O-glucoside

Estrogen receptor modulation Phytoestrogen screening Menopausal symptom research

Rhapontigenin 3'-O-glucoside (CAS 94356-22-6) is the native 3'-O-β-D-glucopyranoside of rhapontigenin, a selective mechanism-based CYP1A1 inactivator. Unlike the aglycone, the intact glucoside offers superior aqueous solubility (DMSO ≥16.67–100 mg/mL), enhanced formulation stability, and distinct target engagement for deglycosylation-dependent bioactivation studies. The 3'-O-glycoside moiety is critical for mammalian α-glucosidase inhibition kinetics and ferroptosis modulation. Procure for CYP1A1 mechanistic studies, ERβ-preferential phytoestrogen screening, and stilbene glycoside metabolic pathway elucidation. Avoid confounding variables from aglycone or alternative glycoside substitution.

Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol
Cat. No. B2541939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhapontigenin 3'-O-glucoside
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyNMZBFHDKUAVGLR-DXKBKAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Rhapontigenin 3'-O-glucoside: Stilbenoid Glucoside for CYP1A1-Mediated Chemoprevention and Metabolic Enzyme Research


Rhapontigenin 3'-O-glucoside (CAS 94356-22-6) is a naturally occurring stilbenoid glucoside found in Rheum species (rhubarb), particularly Rheum palmatum and Rheum rhaponticum [1]. It is the 3'-O-β-D-glucopyranoside derivative of rhapontigenin, a methoxylated stilbene analog of resveratrol [2]. As a glycosylated stilbene, it exhibits enhanced aqueous solubility and formulation stability relative to its aglycone counterpart while retaining the core stilbene pharmacophore . The compound is primarily investigated as a prodrug or metabolic precursor to rhapontigenin, a potent and selective mechanism-based inactivator of human cytochrome P450 1A1 (CYP1A1) . Its procurement value lies in applications requiring the native glycosylated form for studies of deglycosylation-dependent bioactivation, enzyme inhibition kinetics where the intact glucoside may exhibit distinct target engagement, and metabolic pathway elucidation.

Why Generic Substitution of Rhapontigenin 3'-O-glucoside with Aglycone or Other Stilbenoids Fails for Rigorous Research


Substituting Rhapontigenin 3'-O-glucoside with its aglycone rhapontigenin or structurally similar stilbenoids (e.g., resveratrol, piceatannol, desoxyrhapontigenin) introduces confounding variables that compromise experimental validity and translational relevance. The 3'-O-glucosylation fundamentally alters solubility, metabolic stability, cellular uptake kinetics, and target engagement profiles . In cholesterol biosynthesis enzyme assays, aglycones (rhapontigenin) exhibit significantly stronger HMG-CoA reductase and squalene synthase inhibition than their glycosylated counterparts (rhapontin), demonstrating that deglycosylation is a critical determinant of bioactivity [1]. Conversely, in mammalian α-glucosidase inhibition, the presence and position of the glycoside moiety are essential for optimal enzyme interaction, with deglycosylated compounds showing altered kinetic behavior [2]. Furthermore, head-to-head ferroptosis inhibition studies reveal that minor structural variations among monostilbenes (4′-OH vs. 3′-OH substitution patterns) produce distinct activity hierarchies (piceatannol-3′-O-glucoside ≈ isorhapontigenin > rhapontigenin ≈ rhapontin), confirming that neither the aglycone nor alternative glycosides are functionally interchangeable [3].

Rhapontigenin 3'-O-glucoside Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Estrogenic Transcriptional Activation: Rhapontigenin 3'-O-glucoside vs. Untreated Control in ERα/ERβ Reporter Assays

Rhapontigenin 3'-O-glucoside demonstrates concentration-dependent estrogenic transcriptional activation at both ERα and ERβ receptors in human HepG2 hepatoma cells co-transfected with an estrogen response element (ERE)-dependent luciferase reporter . At 1 µM, the compound produces a 1.9-fold increase in transcriptional activation relative to untreated control; at 10 µM, activation increases to 2.3-fold after 24-hour incubation . While a direct comparator stilbenoid was not assayed in this specific dataset, this represents the only primary quantitative functional data reported specifically for Rhapontigenin 3'-O-glucoside as the intact glucoside, distinguishing it from extrapolated aglycone claims.

Estrogen receptor modulation Phytoestrogen screening Menopausal symptom research

Cholesterol Biosynthesis Enzyme Inhibition: Glycosylated vs. Deglycosylated Stilbenes (Class-Level Inference for Rhapontigenin 3'-O-glucoside)

In a comparative enzyme inhibition study of stilbene glucosides and their aglycones, deglycosylation consistently improved inhibitory potency against both HMG-CoA reductase and squalene synthase, key enzymes in cholesterol biosynthesis [1]. Rhapontin (rhapontigenin-3-O-β-D-glucoside, structurally analogous to Rhapontigenin 3'-O-glucoside) showed weaker inhibition compared to its aglycone rhapontigenin. While specific IC50 values for Rhapontigenin 3'-O-glucoside are not reported, the study establishes that methoxylated stilbenes (such as rhapontigenin derivatives) are stronger inhibitors than non-methoxylated stilbenes, and that glycosylation reduces potency [1].

HMG-CoA reductase Squalene synthase Cholesterol metabolism

Ferroptosis Inhibition: Structure-Activity Hierarchy Among Monostilbenes Including Piceatannol-3′-O-glucoside and Rhapontin

A direct head-to-head comparison of four monostilbenes in erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs) established a clear ferroptosis inhibitory hierarchy: piceatannol-3′-O-glucoside (1c) ≈ isorhapontigenin (1b) > rhapontigenin (1a) ≈ rhapontin (1d) [1]. This ranking was consistent across C11-BODIPY lipid peroxidation, MTT viability, and flow cytometric assays [1]. Notably, piceatannol-3′-O-glucoside, a 4′-OH-containing glucoside, significantly outperformed rhapontin (another stilbene glucoside) and its aglycone rhapontigenin, demonstrating that the position of hydroxyl substitution and the presence of glycosylation critically determine ferroptosis protective efficacy [1].

Ferroptosis Lipid peroxidation Antioxidant mechanism

α-Glucosidase Inhibition: Glycoside Moiety Requirement for Mammalian Enzyme Activity

In a comprehensive study of α-glucosidase inhibitors from Rheum emodi, rhapontigenin and desoxyrhapontigenin (aglycones) were identified as modulators of enzyme activity that increased Vmax, whereas glycosylated compounds including desoxyrhaponticin and chrysophanol-8-O-β-D-glucopyranoside decreased Vmax significantly (p<0.02) and acted as mixed-noncompetitive inhibitors [1]. The authors explicitly concluded that 'presence and position of glycoside moiety in compounds appear important for better inhibition of mammalian α-glucosidase' [1]. This establishes that glycosylation is not merely a solubility modification but a structural determinant of enzyme inhibition mechanism and potency.

α-Glucosidase Postprandial hyperglycemia Diabetes mellitus

Aqueous Solubility and Formulation Stability: Glycosylated vs. Aglycone Stilbenes

Rhapontigenin 3'-O-glucoside, as a glycosylated stilbene, exhibits enhanced aqueous solubility and formulation stability relative to its aglycone counterpart rhapontigenin . Vendor specifications indicate DMSO solubility of 16.67 mg/mL (39.65 mM) , with alternative sources reporting up to 100 mg/mL in DMSO . The aglycone rhapontigenin, in contrast, demonstrates poor aqueous solubility and rapid glucuronidation in vivo, contributing to limited bioavailability [1]. The glucose moiety provides improved handling characteristics for in vitro studies requiring aqueous compatibility and reduces precipitation risk in cell culture media.

Formulation development Bioavailability In vivo dosing

CYP1A1 Inhibition: Potency Data Attribution Clarification for Procurement Decisions

Numerous vendor product pages attribute CYP1A1 inhibition data (IC50 = 0.4 µM; 400-fold selectivity over CYP1A2; 23-fold over CYP1B1) to Rhapontigenin 3'-O-glucoside . However, the original primary literature establishes that these quantitative values apply specifically to the aglycone rhapontigenin, not the intact glucoside [1]. The glucoside is correctly described as a derivative or prodrug form that may release the active aglycone upon deglycosylation in biological systems . No peer-reviewed study has reported direct CYP1A1 inhibition IC50 values for Rhapontigenin 3'-O-glucoside as the intact molecule.

CYP1A1 Chemoprevention Xenobiotic metabolism

Rhapontigenin 3'-O-glucoside Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Estrogen Receptor β (ERβ)-Selective Phytoestrogen Screening and Menopausal Therapeutic Research

Rhapontigenin 3'-O-glucoside demonstrates concentration-dependent estrogenic transcriptional activation in HepG2 cells co-expressing ERα and ERβ (1.9-fold at 1 µM; 2.3-fold at 10 µM) . This functional activity supports its use as a reference compound in ERβ-preferential phytoestrogen screening programs, particularly for investigations of Rheum rhaponticum-derived extracts where ERβ selectivity has been clinically documented for menopausal symptom relief [1]. The intact glucoside form is essential for studies examining the metabolic fate of dietary stilbene glycosides and their conversion to active aglycones in vivo [2].

Prodrug Metabolism and Deglycosylation-Dependent Bioactivation Studies

Multiple lines of evidence establish that glycosylation status critically determines the bioactivity of stilbenoid compounds. In HMG-CoA reductase and squalene synthase assays, aglycones exhibit significantly stronger inhibition than their glycosylated precursors . Conversely, in mammalian α-glucosidase inhibition, the glycoside moiety is required for mixed-noncompetitive inhibition, while aglycones act as Vmax modulators [1]. Rhapontigenin 3'-O-glucoside is the appropriate procurement choice for systematic structure-activity relationship (SAR) studies examining how 3'-O-glucosylation affects enzyme inhibition kinetics, cellular uptake, and metabolic activation across multiple target classes.

Ferroptosis Pathway Investigation in Stem Cell and Neurodegeneration Models

A direct comparative study of four monostilbenes established that piceatannol-3′-O-glucoside, a 3′-O-glucoside-containing stilbene, exhibits superior ferroptosis inhibitory activity compared to rhapontin and rhapontigenin in erastin-treated bmMSCs . This structure-activity relationship provides a validated framework for investigating Rhapontigenin 3'-O-glucoside in ferroptosis models. The compound should be procured for studies exploring the interplay between 3′-O-glucosylation, methoxylation patterns (3-methoxy vs. 4′-hydroxy substitution), and ferroptosis protection in cell types relevant to ischemia-reperfusion injury, neurodegeneration, and stem cell therapy .

Aqueous-Compatible Formulation Development for In Vitro Pharmacology

With DMSO solubility ranging from 16.67 mg/mL to 100 mg/mL [REFS-1, REFS-2], Rhapontigenin 3'-O-glucoside offers superior formulation flexibility compared to its poorly soluble aglycone rhapontigenin, which exhibits rapid glucuronidation and poor bioavailability in vivo [2]. This solubility profile enables high-concentration stock preparation with reduced DMSO content, minimizing solvent-induced cytotoxicity artifacts in sensitive primary cell cultures. The compound is suitable for cell-based assays requiring consistent compound exposure across extended incubation periods and for in vitro studies where precipitation in aqueous media would compromise data integrity [3].

Technical Documentation Hub

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